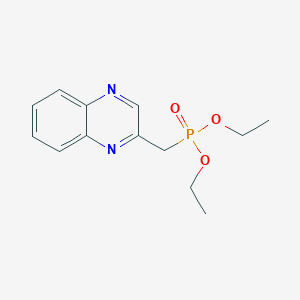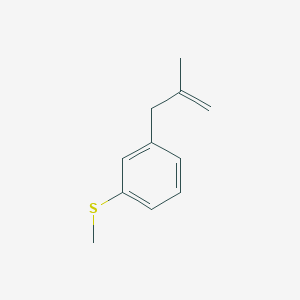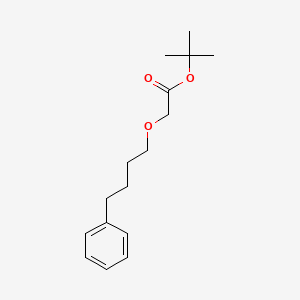
5-(4-Hydroxyphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a hydroxyphenyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)pyridine-3-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with nicotinic acid hydrazide. The reaction proceeds through a condensation process, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(4-Oxophenyl)pyridine-3-carboxamide.
Reduction: Formation of 5-(4-Hydroxyphenyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-(4-Hydroxyphenyl)pyridine-3-carboxamide is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenylpyridine-3-carboxamide
- 5-(4-Methoxyphenyl)pyridine-3-carboxamide
- 5-(4-Hydroxyphenyl)pyridine-2-carboxamide
Uniqueness
5-(4-Hydroxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the para position relative to the pyridine ring enhances its ability to form hydrogen bonds, making it more effective in certain biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(4-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-5-9(6-14-7-10)8-1-3-11(15)4-2-8/h1-7,15H,(H2,13,16) |
InChI-Schlüssel |
YJLLRBONKWFHHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)








